molecular formula C17H10F4O3 B11965362 3-(4-fluorophenyl)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one

3-(4-fluorophenyl)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B11965362
M. Wt: 338.25 g/mol
InChI Key: VRIUQPPDWBIGEB-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid family. This compound is characterized by the presence of a fluorophenyl group, a hydroxy group, a methyl group, and a trifluoromethyl group attached to a chromenone core. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromenone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens, nitrating agents.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a hydroxyl derivative.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-fluorophenyl)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound’s biological effects are often mediated through its ability to modulate enzyme activity, interact with cellular receptors, and influence signaling pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one
  • 3-(4-bromophenyl)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one
  • 3-(4-methylphenyl)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one

Uniqueness

The presence of the fluorophenyl group in 3-(4-fluorophenyl)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one imparts unique electronic and steric properties compared to its analogs. This can influence its reactivity, biological activity, and overall chemical behavior, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H10F4O3

Molecular Weight

338.25 g/mol

IUPAC Name

3-(4-fluorophenyl)-7-hydroxy-8-methyl-2-(trifluoromethyl)chromen-4-one

InChI

InChI=1S/C17H10F4O3/c1-8-12(22)7-6-11-14(23)13(9-2-4-10(18)5-3-9)16(17(19,20)21)24-15(8)11/h2-7,22H,1H3

InChI Key

VRIUQPPDWBIGEB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=C(C=C3)F)C(F)(F)F)O

Origin of Product

United States

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